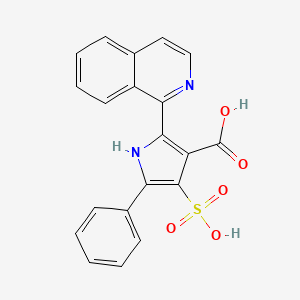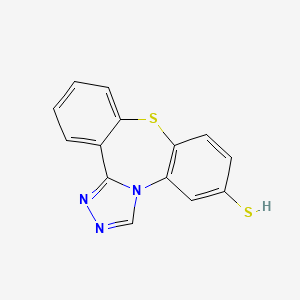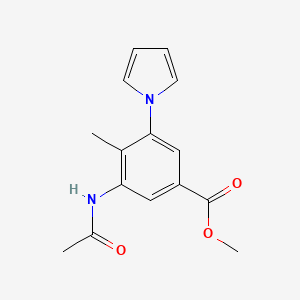
Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate is an organic compound with the molecular formula C15H16N2O3 and a molecular weight of 272.30 g/mol . This compound belongs to the class of aryl compounds and is characterized by the presence of a pyrrole ring attached to a benzoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate typically involves the acylation of 3-amino-4-methyl-5-(1H-pyrrol-1-yl)benzoic acid with acetic anhydride, followed by esterification with methanol under acidic conditions . The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic ring or the pyrrole moiety.
Applications De Recherche Scientifique
Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate is unique due to its specific structural features, such as the acetamido group and the methyl substitution on the aromatic ring. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
61544-59-0 |
|---|---|
Formule moléculaire |
C15H16N2O3 |
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
methyl 3-acetamido-4-methyl-5-pyrrol-1-ylbenzoate |
InChI |
InChI=1S/C15H16N2O3/c1-10-13(16-11(2)18)8-12(15(19)20-3)9-14(10)17-6-4-5-7-17/h4-9H,1-3H3,(H,16,18) |
Clé InChI |
UHMFMJFUFFYEPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1N2C=CC=C2)C(=O)OC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine](/img/structure/B12888802.png)
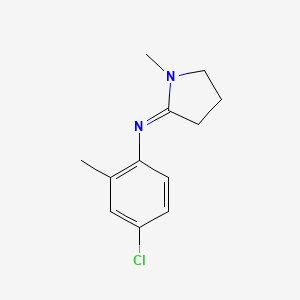
![7-Ethoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888824.png)
![2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888839.png)
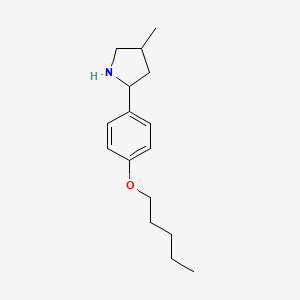
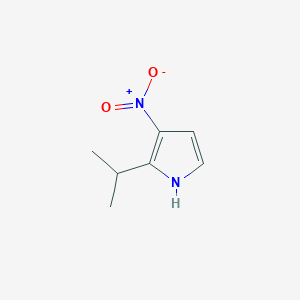
![2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole](/img/structure/B12888854.png)
![4-[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12888858.png)
![2-[(4-Chlorophenyl)methyl]-3-hydroxyquinoline-4,8-dicarboxylic acid](/img/structure/B12888862.png)
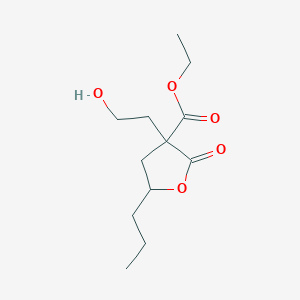
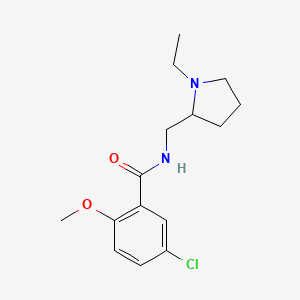
![3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12888882.png)
